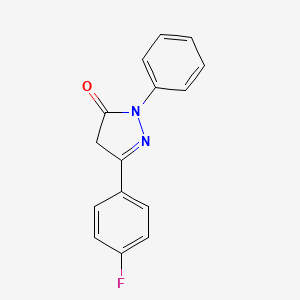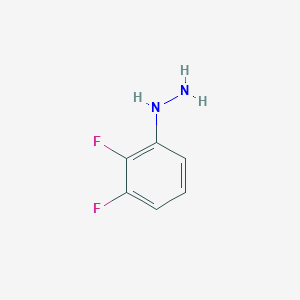
イソニコチン酸メチルエステル
概要
説明
Methyl isonicotinimidate is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the isonicotinic acid moiety
科学的研究の応用
Methyl isonicotinimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Methyl isonicotinimidate is primarily used as a semiochemical . Semiochemicals are chemicals that carry a message for the purpose of communication.
Mode of Action
It is known to influence the movement of thrips , suggesting it may interact with sensory receptors in these insects
Result of Action
Methyl isonicotinimidate is known to influence the movement of thrips . This suggests that it may have a role in pest management, particularly in greenhouses.
生化学分析
Biochemical Properties
Methyl isonicotinimidate plays a crucial role in biochemical reactions, particularly in the methylation processes. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . This interaction is essential for regulating various metabolic processes and maintaining cellular homeostasis.
Cellular Effects
Methyl isonicotinimidate has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of nicotinamide, a related compound, can alter cellular methyl metabolism and affect the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome . These changes can impact cell signaling pathways and overall cellular function.
Molecular Mechanism
The molecular mechanism of Methyl isonicotinimidate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a methyl donor in various biochemical reactions, influencing the methylation of DNA, proteins, and other biomolecules. This methylation process is crucial for regulating gene expression and maintaining cellular function . Additionally, Methyl isonicotinimidate can inhibit certain enzymes, thereby affecting various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl isonicotinimidate can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that high doses of related compounds like nicotinamide can lead to genomic instability and oncogenic transformation in various cell types . These temporal effects highlight the importance of monitoring the stability and degradation of Methyl isonicotinimidate in laboratory experiments.
Dosage Effects in Animal Models
The effects of Methyl isonicotinimidate vary with different dosages in animal models. High doses of related compounds like nicotinamide have been shown to exert negative effects through multiple routes, including inhibition of poly (ADP-ribose) polymerases (PARPs) and alteration of cellular energy metabolism . These dosage effects highlight the importance of determining the optimal dosage to avoid toxic or adverse effects in animal studies.
Metabolic Pathways
Methyl isonicotinimidate is involved in various metabolic pathways, including the methylation of nicotinamide and similar compounds. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation process, producing 1-methylnicotinamide and S-adenosyl-L-homocysteine (SAH) . This metabolic pathway is essential for regulating cellular methylation processes and maintaining metabolic flux.
Transport and Distribution
Methyl isonicotinimidate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, 1-methylnicotinamide, a related compound, is produced in the liver and secreted in the kidney . This transport and distribution process is crucial for maintaining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of Methyl isonicotinimidate plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, related compounds like nicotinamide are known to localize in the cytoplasm and nucleus, where they influence various cellular processes . Understanding the subcellular localization of Methyl isonicotinimidate is essential for elucidating its mechanism of action and overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: Methyl isonicotinimidate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming methyl isonicotinate, which can then be converted to methyl isonicotinimidate through further chemical modifications .
Industrial Production Methods: In industrial settings, the production of methyl isonicotinimidate typically involves large-scale esterification reactions followed by purification processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Methyl isonicotinimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
類似化合物との比較
Isonicotinamide: An isomer of methyl isonicotinimidate with similar chemical properties.
Nicotinamide: Another related compound with a different substitution pattern on the pyridine ring.
Methyl nicotinate: A constitutional isomer with distinct biological activities.
Uniqueness: Methyl isonicotinimidate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
IUPAC Name |
methyl pyridine-4-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480975 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35451-46-8 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





phosphane](/img/structure/B1601259.png)
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)









